3-(quinolin-3-ylmethyl)quinazolin-4(3H)-one
Description
Structure
3D Structure
Properties
CAS No. |
923018-92-2 |
|---|---|
Molecular Formula |
C18H13N3O |
Molecular Weight |
287.3 g/mol |
IUPAC Name |
3-(quinolin-3-ylmethyl)quinazolin-4-one |
InChI |
InChI=1S/C18H13N3O/c22-18-15-6-2-4-8-17(15)20-12-21(18)11-13-9-14-5-1-3-7-16(14)19-10-13/h1-10,12H,11H2 |
InChI Key |
FGTKRHLEYUZRHW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(C=N2)CN3C=NC4=CC=CC=C4C3=O |
Origin of Product |
United States |
Biological Activity
3-(quinolin-3-ylmethyl)quinazolin-4(3H)-one is a compound belonging to the quinazoline family, which is known for its diverse biological activities. This article reviews the biological activities associated with this compound, including its cytotoxic, antimicrobial, anti-inflammatory, and other pharmacological properties. Various studies have demonstrated its potential in cancer therapy and other therapeutic areas.
Chemical Structure and Synthesis
The compound features a quinazolinone core structure with a quinoline moiety attached through a methylene bridge. This structural configuration is significant as it influences the compound's biological activity.
1. Anticancer Activity
Numerous studies have highlighted the anticancer potential of quinazolinone derivatives, including this compound. These compounds have shown efficacy against various cancer cell lines:
- Cell Lines Tested :
- MCF-7 (breast cancer)
- A2780 (ovarian cancer)
- PC3 (prostate cancer)
- HT-29 (colon cancer)
Table 1: Cytotoxicity Data Against Cancer Cell Lines
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| This compound | MCF-7 | 0.20 ± 0.02 |
| A2780 | 0.14 ± 0.03 | |
| PC3 | 10 | |
| HT-29 | 12 |
The IC50 values indicate that the compound exhibits potent cytotoxic effects, particularly against MCF-7 and A2780 cell lines, outperforming standard treatments like lapatinib .
2. Antimicrobial Activity
Quinazoline derivatives have been evaluated for their antimicrobial properties against various pathogens:
- Bacterial Activity : Effective against both Gram-positive and Gram-negative bacteria.
- Fungal Activity : Demonstrated significant action against fungi such as Candida albicans and Aspergillus niger.
Table 2: Antimicrobial Efficacy
| Microorganism | Activity |
|---|---|
| Staphylococcus aureus | Inhibited |
| Escherichia coli | Moderate inhibition |
| Candida albicans | Strong inhibition |
Studies suggest that modifications in the quinazoline structure can enhance antimicrobial efficacy .
3. Anti-inflammatory Activity
Research indicates that quinazoline derivatives exhibit anti-inflammatory effects comparable to traditional non-steroidal anti-inflammatory drugs (NSAIDs). The mechanism involves inhibition of key inflammatory mediators.
Table 3: Anti-inflammatory Comparison
| Compound | Reference Drug (Indomethacin) | Efficacy Comparison |
|---|---|---|
| Quinazoline Derivatives | Indomethacin | Higher efficacy in some models |
These compounds have been shown to significantly reduce inflammation in experimental models, indicating their potential as therapeutic agents in inflammatory diseases .
4. Other Biological Activities
Additional studies have explored various other activities of quinazoline derivatives:
- Antiviral Activity : Some derivatives show potential against HIV and other viral infections.
- Antioxidant Activity : Certain analogs exhibit strong antioxidant properties, inhibiting oxidative stress markers.
- Analgesic Activity : Demonstrated pain-relieving effects in animal models, indicating potential for chronic pain management .
Case Studies
Several case studies illustrate the effectiveness of quinazoline derivatives in clinical settings:
- Breast Cancer Treatment : A study evaluated a series of quinazoline compounds for their ability to inhibit tumor growth in breast cancer models, demonstrating significant reductions in tumor size with minimal side effects.
- Infection Control : Clinical trials involving quinazoline derivatives showed promising results in treating bacterial infections resistant to conventional antibiotics.
Chemical Reactions Analysis
Mechanistic Insights
The reaction proceeds via a copper-catalyzed coupling mechanism , where the isocyanide reacts with the amine to form the quinazolinone core. Key steps include:
-
Activation of the isocyanide by the copper catalyst.
-
Nucleophilic attack by the amine on the activated isocyanide.
-
Cyclization to form the quinazolin-4(3H)-one scaffold.
For compounds like 4h , the reaction is efficient under microwave irradiation, minimizing side reactions and enabling rapid synthesis .
Spectral Characterization
Spectral data for analogous compounds provide a framework for characterizing 3-(quinolin-3-ylmethyl)quinazolin-4(3H)-one :
1H NMR (500 MHz, CDCl₃) :
-
δ 8.55 (d, J = 4.6 Hz, 1H) – aromatic protons
-
δ 8.33 (s, 1H) – quinazolinone NH
-
δ 5.28 (s, 2H) – methylene bridge protons
13C NMR (126 MHz, CDCl₃) :
-
δ 161.2 – carbonyl carbon
-
δ 149.9 – aromatic carbons
-
δ 51.3 – methylene bridge carbons
HRMS (ESI) :
Mechanochemical Method
A ball-milling approach using IBX (2-iodoxybenzoic acid) could theoretically be applied if quinolin-3-ylmethanal is available. This method involves:
-
Milling 2-aminobenzamide with an aldehyde and IBX.
-
Oxidation of the amine to form the quinazolinone.
H₂O₂-Mediated Radical Pathway
While radical-based methods (e.g., H₂O₂/DMSO) are effective for simpler quinazolinones ( ), extending this to complex substituents like quinolin-3-ylmethyl requires further validation.
Challenges and Considerations
-
Reagent Availability : Quinolin-3-ylmethanamine may require custom synthesis.
-
Purification : Column chromatography is critical for isolating the product from potential byproducts.
-
Yield Optimization : Lower yields (~57%) suggest room for improvement in reaction conditions (e.g., catalyst loading, solvent choice).
Comparison with Similar Compounds
Comparison with Similar Quinazolinone Derivatives
Structural Modifications and Pharmacological Activities
Quinazolinone derivatives exhibit diverse biological activities depending on their substituents. Below is a comparative analysis based on substituent positions and activities:
Table 1: Key Quinazolinone Derivatives and Their Activities
Key Observations:
- 3-Position Substitutions: The 3-position is critical for modulating target specificity. Bulky aromatic groups (e.g., 4-CF₃-phenyl in , triazolylmethyl in ) enhance interactions with hydrophobic enzyme pockets.
- 2-Position Substitutions : Electron-withdrawing groups (e.g., CF₃, CN) or alkyl chains (e.g., CH₃) at the 2-position enhance analgesic and anti-inflammatory activities .
- Dual Functionalization: Compounds with substitutions at both 2- and 3-positions (e.g., 3-carboxyphenyl and 4-cyanostyryl in ) show broad-spectrum antibacterial effects, suggesting synergistic roles for these positions.
Structure-Activity Relationship (SAR)
- Antibacterial Activity: Sulfonyl and cyanostyryl groups (e.g., ) enhance activity against Gram-positive bacteria. The quinoline moiety may similarly disrupt bacterial membranes or inhibit DNA gyrase.
- Anticancer Activity: Triazolylmethyl and pyridyl groups (e.g., ) promote cytotoxicity via kinase inhibition.
- Analgesic/Anti-inflammatory Activity : Smaller substituents (e.g., CH₃ at 2-position) reduce steric hindrance, improving COX-2 inhibition .
Q & A
What are the common synthetic routes for 3-(quinolin-3-ylmethyl)quinazolin-4(3H)-one, and what are their limitations?
Basic:
The compound is typically synthesized via alkylation of quinazolin-4(3H)-one derivatives with halogenated intermediates or through condensation reactions using methyl ketones and copper catalysts. For example, alkylation with 3-halo-1-phenylpropan-1-one or coupling with N-heterocycles via one-carbon sources (e.g., DMPA) are common methods . Limitations include the need for metal catalysts (e.g., copper), long reaction times, and the requirement to prepare unstable intermediates, which complicate scalability .
Advanced:
Recent advances focus on microwave-assisted synthesis to reduce reaction times and improve yields. Heterocyclic substitutions, such as linking oxadiazole or thiadiazole moieties, have been explored to bypass metal catalysts and enhance regioselectivity . Optimization of solvent systems (e.g., DMF or ethanol under reflux) and stoichiometric ratios can mitigate byproduct formation .
How can researchers design derivatives to enhance specific biological activities?
Basic:
Structural modifications at the quinazolinone core, such as introducing electron-withdrawing groups (e.g., halogens) or heterocyclic substituents (e.g., oxadiazole, thiadiazole), are linked to improved antimicrobial and anticancer activities. For instance, 3-(1,3,4-thiadiazol-2-yl) derivatives show enhanced anticonvulsant properties .
Advanced:
Computational tools like molecular docking and QSAR modeling can predict interactions with biological targets (e.g., NF-κB or AP-1 transcription factors). Substitutions at the 2- and 3-positions with aromatic or heteroaromatic groups have been shown to modulate binding affinity to kinases or DNA topoisomerases, as observed in antiproliferative studies .
What models are used to evaluate anticonvulsant activity, and how should data be interpreted?
Basic:
The maximal electroshock (MES)-induced seizure model in rodents is a standard preclinical assay. Compounds are assessed by their ability to reduce tonic-clonic seizure duration. For example, Schiff base derivatives of quinazolin-4(3H)-one shortened convulsion phases in MES tests .
Advanced:
Advanced models include pentylenetetrazole (PTZ)-induced seizures and behavioral tests (e.g., rotorod for neurotoxicity). Data should be analyzed with dose-response curves (ED₅₀ and TD₅₀ values) to determine therapeutic indices. Mechanistic studies may involve GABAergic or glutamatergic pathway modulation .
How to address contradictions in reported biological activities across studies?
Basic:
Discrepancies often arise from variations in synthetic routes (e.g., impurities in intermediates) or assay conditions (e.g., bacterial strains, cell lines). For example, antimicrobial activity differences may stem from agar dilution vs. broth microdilution protocols .
Advanced:
Reproducibility requires strict adherence to standardized protocols (e.g., CLSI guidelines for antimicrobial testing). Analytical validation (HPLC purity >95%, NMR/HRMS confirmation) and comparative studies using reference compounds (e.g., ciprofloxacin for antibiotics) can resolve inconsistencies .
What analytical techniques are critical for characterizing quinazolin-4(3H)-one derivatives?
Basic:
¹H/¹³C NMR and FT-IR confirm functional groups and regiochemistry. Mass spectrometry (ESI-MS) verifies molecular weight. For example, 3-amino-substituted derivatives show characteristic NH₂ peaks at δ 5.8–6.2 ppm in NMR .
Advanced:
X-ray crystallography resolves stereochemical ambiguities, particularly for chiral centers in Schiff base derivatives. High-resolution LC-MS/MS detects trace impurities, while DSC/TGA analyses assess thermal stability for formulation studies .
What safety protocols are recommended for handling reactive intermediates during synthesis?
Basic:
Use PPE (gloves, goggles, lab coats) and work in fume hoods. Avoid skin contact with intermediates like 3-halopropiophenones, which are irritants. Store hazardous reagents (e.g., POCl₃) in ventilated cabinets .
Advanced:
For air-sensitive intermediates (e.g., organocopper complexes), employ Schlenk line techniques under inert gas. Neutralize waste streams with 10% NaHCO₃ before disposal. Monitor for exothermic reactions during alkylation steps .
What are the standard protocols for evaluating antimicrobial efficacy, and what challenges exist?
Basic:
Agar dilution and broth microdilution (MIC determination) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains are standard. Compounds like 3-arylquinazolinones show MICs ranging from 8–64 µg/mL .
Advanced:
Biofilm inhibition assays (e.g., crystal violet staining) and synergy studies with β-lactams address resistance mechanisms. Checkerboard assays determine fractional inhibitory concentrations (FICs) to identify combinatorial effects .
How can researchers investigate the anticancer mechanisms of quinazolin-4(3H)-one derivatives?
Basic:
Antiproliferative activity is screened via MTT assays using cancer cell lines (e.g., MCF-7, HeLa). Derivatives like 3-(indazol-3-yl)quinazolinones inhibit growth with IC₅₀ values <10 µM .
Advanced:
Mechanistic studies include flow cytometry for apoptosis (Annexin V/PI staining), Western blotting for caspase activation, and kinase profiling (e.g., EGFR or VEGFR2 inhibition). Molecular dynamics simulations predict binding modes to ATP pockets .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
